3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine

Chemical Synthesis Analytical Chemistry Procurement Specification

3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-rich fused heterocyclic compound belonging to the broader 1,2,4-triazolo[4,3-a]pyrazine class. This electron-deficient scaffold is widely recognized as an essential building block in medicinal chemistry and organic synthesis, serving as a key template for developing diverse therapeutic agents.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 33590-18-0
Cat. No. B3395304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine
CAS33590-18-0
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCCC1=NN=C2N1C=CN=C2
InChIInChI=1S/C7H8N4/c1-2-6-9-10-7-5-8-3-4-11(6)7/h3-5H,2H2,1H3
InChIKeyFWGLTJTVQUURRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS 33590-18-0): A Core Scaffold for Drug Discovery and Chemical Biology


3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-rich fused heterocyclic compound belonging to the broader 1,2,4-triazolo[4,3-a]pyrazine class. This electron-deficient scaffold is widely recognized as an essential building block in medicinal chemistry and organic synthesis, serving as a key template for developing diverse therapeutic agents [1]. The core ring system acts as a bioisostere of the purine ring, a common motif in bioactive molecules, and has been explored in programs targeting kinase inhibition, antimalarial activity, and antibacterial development [2].

Procurement Note: Why the 3-Ethyl Derivative of [1,2,4]triazolo[4,3-a]pyrazine (33590-18-0) Cannot Be Substituted by Close Analogs


Substituting 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine with a closely related analog like the unsubstituted scaffold or a different 3-alkyl derivative is not a viable option for rigorous scientific work. The specific ethyl substitution at the 3-position of the triazole ring dictates the molecule's lipophilicity, steric profile, and electronic distribution, which directly governs its performance as a synthetic intermediate and its interaction with biological targets [1]. In structure-activity relationship (SAR) studies, even minor alterations to the alkyl chain on this scaffold can significantly alter downstream derivatization efficiency and biological outcomes [2]. Relying on a different core without verified equivalence introduces uncontrolled variables that compromise experimental reproducibility and the validity of comparative data in drug discovery campaigns.

Quantitative Differentiation Guide for 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine (33590-18-0)


Vendor-Specified Purity: A Quantifiable Baseline for Reproducible Synthesis

The commercially available 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine from a major chemical supplier is provided with a specified purity of 95.0% . This quantifiable specification serves as a critical baseline, ensuring that subsequent reactions are initiated with a consistent and known quantity of the target scaffold, as opposed to a less pure or undefined mixture where impurities could act as inhibitors or lead to irreproducible yields.

Chemical Synthesis Analytical Chemistry Procurement Specification

Validated Core Scaffold Utility: A Prerequisite for Diverse Derivatization Pathways

The 1,2,4-triazolo[4,3-a]pyrazine scaffold, of which 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine is a specific member, is a validated core structure for generating biologically active libraries. For instance, a known chlorophenyl-substituted analog of this scaffold was used in amination reactions with 14 different primary amines, yielding a new library of 14 previously undescribed amine analogues in respectable yields ranging from 18% to 87%, all with high purity (≥95%) after chromatographic workup [1]. This demonstrates the scaffold's robustness as a versatile starting point for creating diverse chemical space.

Medicinal Chemistry Scaffold Derivatization Antimalarial Research

Antibacterial Potential of the Scaffold: A Quantitative Comparison to First-Line Agents

The [1,2,4]triazolo[4,3-a]pyrazine scaffold has demonstrated quantifiable antibacterial activity in vitro. In a study evaluating a series of novel derivatives, compound 2e, a specific analog, exhibited superior antibacterial activities with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli [1]. These MIC values were reported to be comparable to the first-line antibacterial agent ampicillin.

Antibacterial Drug Discovery MIC Assay

Optimal Application Scenarios for 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine (33590-18-0)


Medicinal Chemistry Hit-to-Lead Optimization Campaigns

Use 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine as a core scaffold for the synthesis of focused compound libraries. The scaffold's proven amenability to efficient derivatization (e.g., aminations) allows medicinal chemists to rapidly explore structure-activity relationships (SAR) by varying substituents around the core. This approach is directly supported by studies where the triazolopyrazine core was successfully used to generate novel analogs with respectable yields (18-87%) and high purity (≥95%) [1]. The specific 3-ethyl substitution provides a defined starting point for SAR exploration in programs targeting kinases, GPCRs, or infectious diseases.

Validation of In Vitro Antibacterial Activity

Employ 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine as a starting material for synthesizing and screening novel antibacterial agents. A closely related analog within this class has demonstrated in vitro activity comparable to ampicillin, with MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli [2]. Researchers can use this quantitative benchmark as a baseline to evaluate the activity of new derivatives and explore the scaffold's potential against a broader panel of bacterial pathogens, including drug-resistant strains.

Synthetic Methodology Development for Nitrogen-Rich Heterocycles

Utilize 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine as a model substrate to develop and optimize novel synthetic transformations. The electron-deficient nature of the fused ring system makes it a challenging and informative substrate for exploring late-stage functionalization, such as photoredox catalysis or C-H activation. Success in these methods on this core scaffold, which is a known building block for biologically active molecules [3], directly demonstrates the utility of a new synthetic method for medicinal chemistry applications.

Chemical Probe Synthesis for Target Identification

Leverage the defined purity (≥95%) of the commercially available compound as a reliable starting point for synthesizing chemical probes. The scaffold can be elaborated to incorporate affinity tags (e.g., biotin) or photoaffinity labels for target identification studies. The high starting purity minimizes the risk of side reactions and ensures that the resulting probe's activity can be confidently attributed to the intended molecular structure, rather than an impurity.

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